molecular formula C16H11F3N4O3S B2805804 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 941930-08-1

2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2805804
CAS No.: 941930-08-1
M. Wt: 396.34
InChI Key: KLTAFKGDRCXPGR-UHFFFAOYSA-N
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Description

2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound featuring a pyridine ring, an oxadiazole ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the pyridine ring: This step often involves coupling reactions such as Suzuki-Miyaura coupling, where a pyridine boronic acid is coupled with a halogenated oxadiazole derivative.

    Attachment of the trifluoromethoxyphenyl group: This can be done via nucleophilic substitution reactions where a trifluoromethoxyphenyl halide reacts with an amine derivative of the oxadiazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with biological membranes and proteins. The compound’s structure allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell death. Additionally, its ability to bind to specific proteins can inhibit their function, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole: Similar in structure but lacks the trifluoromethoxyphenyl group.

    5-(2-Chlorophenyl)-1,3,4-oxadiazole: Contains a chlorophenyl group instead of the trifluoromethoxyphenyl group.

Uniqueness

The presence of the trifluoromethoxyphenyl group in 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide imparts unique electronic properties, enhancing its potential as a fluorescent probe and its antimicrobial activity .

Properties

IUPAC Name

2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O3S/c17-16(18,19)26-12-5-3-11(4-6-12)21-13(24)9-27-15-23-22-14(25-15)10-2-1-7-20-8-10/h1-8H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTAFKGDRCXPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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